REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[NH:7][N:6]=[N:5][N:4]=1.[C:8]([O-])([O-])=O.[K+].[K+].[CH3:14]I.O>CN(C=O)C>[Cl:1][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Cl:1][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:14])[N:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NN=NN1
|
Name
|
|
Quantity
|
455 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the said reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether (50 μl)
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.1 mg | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=NN(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184.2 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[NH:7][N:6]=[N:5][N:4]=1.[C:8]([O-])([O-])=O.[K+].[K+].[CH3:14]I.O>CN(C=O)C>[Cl:1][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Cl:1][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:14])[N:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NN=NN1
|
Name
|
|
Quantity
|
455 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the said reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether (50 μl)
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.1 mg | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=NN(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184.2 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |